2-Chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone

Catalog No.
S8257582
CAS No.
M.F
C9H6ClF3O
M. Wt
222.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)e...

Product Name

2-Chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone

IUPAC Name

2-chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone

Molecular Formula

C9H6ClF3O

Molecular Weight

222.59 g/mol

InChI

InChI=1S/C9H6ClF3O/c1-5-4-6(11)2-3-7(5)8(14)9(10,12)13/h2-4H,1H3

InChI Key

KMISHCQQVMIYFJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)C(=O)C(F)(F)Cl

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)C(F)(F)Cl

2-Chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone is an organic compound characterized by its unique molecular structure, which includes a ketone functional group and multiple halogen substituents. Its molecular formula is C₉H₇ClF₂O, and it has a CAS number of 89264-09-5. This compound features a 4-fluoro-2-methylphenyl group, contributing to its distinctive chemical properties and potential applications in pharmaceuticals and organic synthesis. The boiling point of this compound is approximately 195 °C, while its melting point can vary based on purity.

The chemical reactivity of 2-chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone is primarily due to its electrophilic nature, stemming from the presence of the carbonyl group and halogen substituents. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

These reactions underline the compound's versatility as an intermediate in organic synthesis.

Research into the biological activity of 2-chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone is still emerging but suggests potential pharmacological properties. Compounds with similar structures are often associated with antimicrobial and anti-inflammatory activities. Preliminary studies indicate that this compound may interact with biological targets relevant to these activities, although further research is required to clarify its specific mechanisms of action and therapeutic potential.

Several methods have been documented for synthesizing 2-chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone:

  • Fluorination of Ketones: This method involves introducing fluorine atoms into the ketone structure via electrophilic fluorination.
  • Chlorination Reactions: Chlorine can be introduced through halogenation reactions involving suitable precursors.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate aromatic precursors and fluorinated reagents.

These methods highlight the compound's accessibility for further research and application in various chemical contexts.

The potential applications of 2-chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone span several sectors:

  • Pharmaceuticals: Its unique structure may contribute to developing new drugs with specific biological activities.
  • Organic Synthesis: The compound serves as a versatile intermediate in synthesizing other complex organic molecules.
  • Agricultural Chemicals: It may have applications in developing agrochemicals due to its potential biological activity.

Interaction studies focusing on 2-chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone are crucial for understanding its safety profile and efficacy. These investigations typically involve:

  • Enzyme Activity Assays: To determine how the compound interacts with various enzymes.
  • Binding Studies: Assessing how well the compound binds to specific biological targets.
  • Toxicological Assessments: Evaluating the safety of the compound in biological systems.

These studies aim to establish a clearer understanding of how this compound behaves in biological systems and its potential therapeutic applications.

Several compounds share structural similarities with 2-chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone. Notable examples include:

Compound NameMolecular FormulaUnique Features
2-ChloroacetophenoneC₈H₇ClOLacks fluorine substituents
2-Fluoro-2,2-difluoroacetophenoneC₉H₇F₃OContains three fluorine atoms
4-MethylacetophenoneC₉H₁₀ONo halogens; simpler structure
3-ChloroacetophenoneC₈H₇ClODifferent substitution pattern
4-Fluorobenzyl chlorideC₇H₆ClFContains only one fluorine atom

The uniqueness of 2-chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone lies in its specific combination of chlorine and fluorine substituents along with its structural configuration. This distinct arrangement influences its reactivity and potential applications compared to these similar compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

222.0059270 g/mol

Monoisotopic Mass

222.0059270 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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